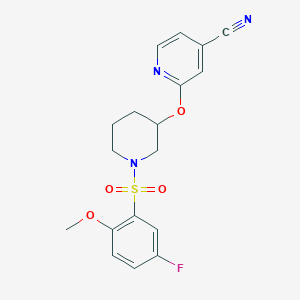

![molecular formula C17H24N2O5S B2836692 N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-38-6](/img/structure/B2836692.png)

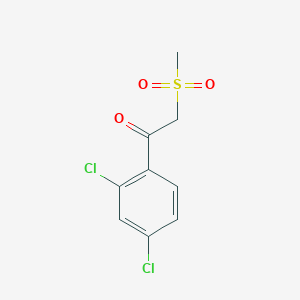

N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinoline, a class of heterocyclic compounds that are widely studied due to their diverse biological activities . It has a sulfonamide group, which is often found in various drugs due to its bioactive properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the dimethoxyethyl group could influence its lipophilicity.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compounds within this category, including various sulfonamide-based hybrids and quinoline derivatives, are synthesized through innovative methods that enhance green chemistry practices. For example, a novel method involving dimethyl sulfoxide as both a reactant and solvent showcases the synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, which are of significant interest due to their moderate to excellent yields and the green chemistry approach (C. Xie et al., 2017).

Biological Activities

Sulfonamide-based compounds have been extensively studied for their broad spectrum of pharmacological properties. Recent advances in designing and developing two-component sulfonamide hybrids have revealed their significant antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These hybrids incorporate organic compounds like coumarin, isoxazole, and quinoline, demonstrating the chemical versatility and potential therapeutic applications of these molecules (Reihane Ghomashi et al., 2022).

Anticancer and Radiosensitizing Properties

Specific derivatives containing the quinoline and pyrimidoquinoline groups fused with the biologically active sulfonamide moiety have shown promising in vitro anticancer activity. Their potential to enhance the killing effect of γ-radiation against liver-cancer cells highlights their application in cancer therapy and research into radiosensitizing agents, underscoring the importance of these compounds in developing new therapeutic strategies (M. Ghorab et al., 2015).

Antimalarial Activity

Compounds with structural similarities to N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide have been investigated for their antimalarial properties. Specifically, N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides exhibit promising antimalarial activity, with mechanisms of action including the inhibition of hemozoin formation, a crucial process in the malaria parasite's lifecycle (S. Verma et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-18(11-16(23-2)24-3)25(21,22)14-9-12-5-4-8-19-15(20)7-6-13(10-14)17(12)19/h9-10,16H,4-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHYDVKKFIVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

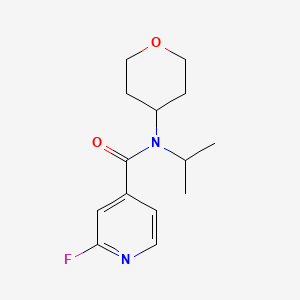

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

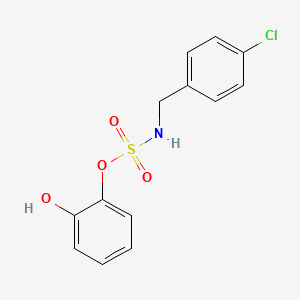

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)

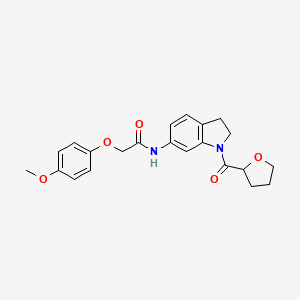

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)

![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)

![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)